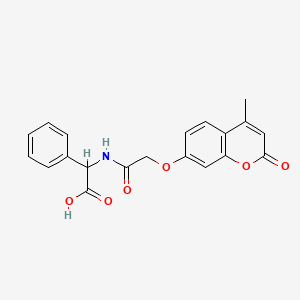![molecular formula C19H20N2O4S2 B2486118 4-(Dimethylsulfamoyl)-N-{2-[5-(Furan-3-yl)thiophen-2-yl]ethyl}benzamid CAS No. 2034566-51-1](/img/structure/B2486118.png)
4-(Dimethylsulfamoyl)-N-{2-[5-(Furan-3-yl)thiophen-2-yl]ethyl}benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with dimethylsulfamoyl and a furan-thiophene moiety
Wissenschaftliche Forschungsanwendungen
4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may focus on its potential as a therapeutic agent or as a lead compound for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the dimethylsulfamoyl group, and the attachment of the furan-thiophene moiety. Common synthetic routes may involve:
Formation of Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine under basic conditions.
Introduction of Dimethylsulfamoyl Group: This step may involve the reaction of the benzamide intermediate with dimethylsulfamoyl chloride in the presence of a base.
Attachment of Furan-Thiophene Moiety: This can be accomplished through a cross-coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dimethylsulfamoyl group or to modify the furan-thiophene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide core or the furan-thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the removal of the dimethylsulfamoyl group.
Wirkmechanismus
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The furan-thiophene moiety may facilitate binding to specific sites, while the dimethylsulfamoyl group may enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and may exhibit comparable properties.
Furan Derivatives: Compounds containing furan rings, such as furfural and furan-2-carboxylic acid, share structural similarities.
Uniqueness
4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide is unique due to the combination of its benzamide core, dimethylsulfamoyl group, and furan-thiophene moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-21(2)27(23,24)17-6-3-14(4-7-17)19(22)20-11-9-16-5-8-18(26-16)15-10-12-25-13-15/h3-8,10,12-13H,9,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTVPKGLSBXBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[6-(phenylsulfanyl)pyridazin-3-yl]-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2486036.png)


![1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2486041.png)

![4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine](/img/structure/B2486043.png)


![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether](/img/structure/B2486048.png)



![3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2486058.png)
